molecular formula C21H25FN2O4S B11347724 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11347724
M. Wt: 420.5 g/mol
InChI Key: SRGDCAJBZUOSPB-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: This can be done through sulfonation reactions using methanesulfonyl chloride.

    Addition of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: Shares similar functional groups but differs in the core structure.

    Benzene, 1-fluoro-4-(methylsulfonyl)-: Similar in containing a fluorophenyl and methanesulfonyl group but lacks the piperidine ring.

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O4S/c1-28-20-8-4-16(5-9-20)14-23-21(25)18-10-12-24(13-11-18)29(26,27)15-17-2-6-19(22)7-3-17/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

SRGDCAJBZUOSPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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